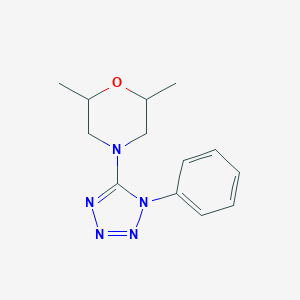
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
作用机制
The mechanism of action of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, it has been reported to have antimicrobial activity against various pathogens.
实验室实验的优点和局限性
One of the advantages of using ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate in lab experiments is its potential to modulate various signaling pathways and enzymes, which can provide insight into the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the validity of the results.
未来方向
There are various future directions for the research on ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate. One of the potential directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential use of this compound as a diagnostic tool for various diseases can also be explored.
Conclusion:
In conclusion, ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into the underlying mechanisms of various diseases and aid in the development of novel drugs and diagnostic tools.
合成方法
The synthesis of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of ethyl glycinate hydrochloride with sodium ethoxide, followed by the addition of 5-mercapto-1,2,4-triazin-3-one. The reaction mixture is then refluxed in ethanol, and the product is obtained after purification and recrystallization.
科学研究应用
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has shown promising results in various scientific research applications. It has been reported to have antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate |
|---|---|
分子式 |
C7H10N4O3S |
分子量 |
230.25 g/mol |
IUPAC 名称 |
ethyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C7H10N4O3S/c1-2-14-4(12)3-8-5-6(13)9-7(15)11-10-5/h2-3H2,1H3,(H,8,10)(H2,9,11,13,15) |
InChI 键 |
HWGPWPCTEJZCKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
规范 SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide](/img/structure/B255813.png)
![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)
![2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255815.png)
![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)
![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)


![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)